1-(3-Ethoxyphenyl)ethanone
Overview
Description
1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-ethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_8\text{H}_10\text{O} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{12}\text{O}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(3-ethoxyphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 3-ethoxybenzoic acid.
Reduction: 1-(3-ethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)ethanone depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through different pathways. For example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway.
Comparison with Similar Compounds
Acetophenone: The parent compound of 1-(3-ethoxyphenyl)ethanone, lacking the ethoxy group.
1-(4-Ethoxyphenyl)ethanone: A positional isomer with the ethoxy group at the fourth position.
1-(2-Ethoxyphenyl)ethanone: Another positional isomer with the ethoxy group at the second position.
Uniqueness: this compound is unique due to the specific position of the ethoxy group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Biological Activity
1-(3-Ethoxyphenyl)ethanone, also known as ethyl 3-ethoxyphenyl ketone, is an aromatic ketone with the molecular formula C10H12O2. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
This compound is characterized by its colorless to yellow liquid form, with a melting point of 23-25°C and a boiling point of 276-277°C. It is slightly soluble in water but soluble in organic solvents such as ethanol and acetone. The compound can be synthesized through a Friedel–Crafts acylation reaction using 3-ethylphenol and acetyl chloride, with anhydrous aluminum chloride as a catalyst.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which play crucial roles in inflammatory pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that this compound effectively inhibits the growth of specific pathogens, suggesting its potential use as a natural preservative in food products and pharmaceuticals.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic activity. It may act on pain pathways similar to traditional analgesics, providing relief from conditions such as arthritis.
Toxicity and Safety
Toxicological assessments indicate that this compound has low acute toxicity, with LD50 values ranging from 1600 to 2000 mg/kg in animal studies. It is classified as a nontoxic substance, although mild skin irritation has been reported upon dermal exposure.
Research Findings and Case Studies
A variety of studies have explored the biological activities of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in treated animals. |
Study B | Antimicrobial efficacy | Inhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL. |
Study C | Analgesic activity | Significant pain relief observed in arthritis models compared to control groups. |
Applications in Industry
This compound's biological properties make it valuable in several industries:
- Pharmaceuticals : It serves as a precursor for synthesizing anti-inflammatory and analgesic drugs.
- Food Industry : Its antimicrobial properties allow it to be used as a preservative.
- Agrochemicals : Potential applications include use as a pesticide or herbicide due to its efficacy against certain pathogens.
Future Directions
Research on this compound continues to evolve. Future studies may focus on:
- Developing more efficient synthesis methods.
- Exploring its potential as a coating material or in electrochemical applications.
- Investigating additional biological activities and mechanisms of action.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWFEHTGUJEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396181 | |
Record name | 1-(3-ethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52600-91-6 | |
Record name | 1-(3-Ethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52600-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-ethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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